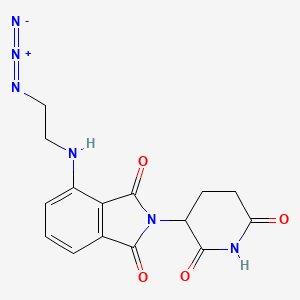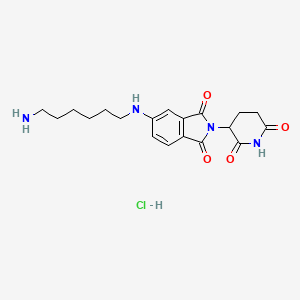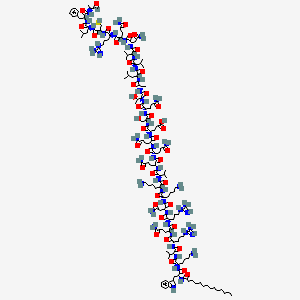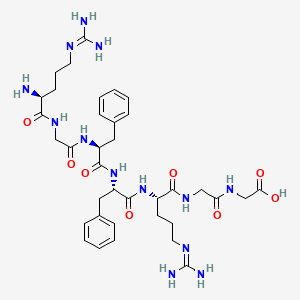![molecular formula C11H10BrN3OS B12379123 4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide](/img/structure/B12379123.png)
4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurora kinase inhibitor-11 is a small molecule inhibitor targeting the Aurora kinase family, which includes Aurora kinase A, Aurora kinase B, and Aurora kinase C. These kinases are serine/threonine kinases that play crucial roles in cell division by regulating various stages of mitosis. Overexpression and dysregulation of Aurora kinases have been linked to the development and progression of several types of cancer, making them attractive targets for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aurora kinase inhibitor-11 typically involves the construction of a pyrimidine core, followed by the introduction of various substituents to enhance its inhibitory activity. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes with guanidine derivatives under acidic conditions.
Substitution Reactions: Introduction of substituents at specific positions on the pyrimidine ring using nucleophilic substitution reactions.
Final Modifications: Further functionalization to improve the compound’s pharmacokinetic properties and selectivity.
Industrial Production Methods: Industrial production of Aurora kinase inhibitor-11 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Aurora kinase inhibitor-11 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of specific atoms or groups with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives with enhanced inhibitory activity against Aurora kinases .
Scientific Research Applications
Aurora kinase inhibitor-11 has a wide range of scientific research applications, including:
Cancer Research: Used to study the role of Aurora kinases in cancer progression and to develop targeted cancer therapies.
Cell Biology: Employed to investigate the mechanisms of cell division and mitosis.
Drug Development: Serves as a lead compound for the development of new kinase inhibitors with improved efficacy and selectivity.
Biological Studies: Utilized in studies exploring the regulation of cell cycle and apoptosis.
Mechanism of Action
Aurora kinase inhibitor-11 exerts its effects by binding to the ATP-binding site of Aurora kinases, thereby inhibiting their kinase activity. This inhibition prevents the phosphorylation of key substrates involved in mitosis, leading to cell cycle arrest and apoptosis. The molecular targets include the Aurora kinase family, and the pathways involved are primarily related to cell cycle regulation and mitotic checkpoint control .
Comparison with Similar Compounds
Alisertib: A selective inhibitor of Aurora kinase A.
Barasertib: Targets Aurora kinase B.
Uniqueness: Aurora kinase inhibitor-11 is unique in its ability to inhibit all three members of the Aurora kinase family (Aurora kinase A, Aurora kinase B, and Aurora kinase C) with high potency. This broad-spectrum inhibition makes it a valuable tool for studying the comprehensive roles of Aurora kinases in cell division and cancer .
Aurora kinase inhibitor-11 represents a significant advancement in the field of kinase inhibitors, offering promising potential for cancer therapy and scientific research.
Properties
Molecular Formula |
C11H10BrN3OS |
|---|---|
Molecular Weight |
312.19 g/mol |
IUPAC Name |
4-[(5-bromo-1,3-thiazol-2-yl)amino]-N-methylbenzamide |
InChI |
InChI=1S/C11H10BrN3OS/c1-13-10(16)7-2-4-8(5-3-7)15-11-14-6-9(12)17-11/h2-6H,1H3,(H,13,16)(H,14,15) |
InChI Key |
IMMYNZJEOGNQTM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC2=NC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


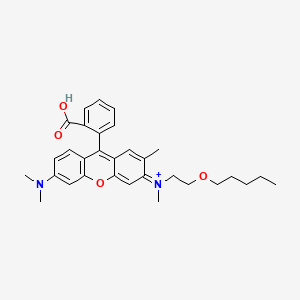
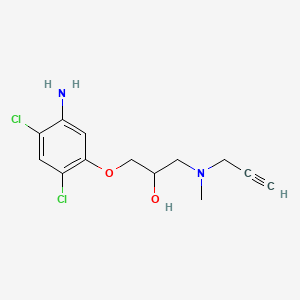
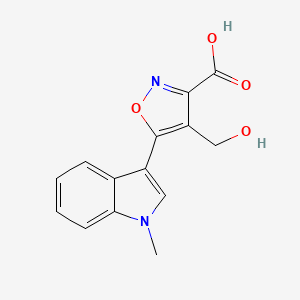
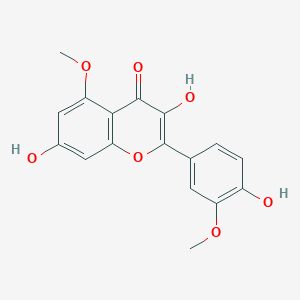
![[(19S)-10,19-diethyl-19-[(1-methylcyclopropanecarbonyl)oxymethoxy]-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl 1-methylcyclopropane-1-carboxylate](/img/structure/B12379062.png)

![7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B12379082.png)
![5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13)-triene](/img/structure/B12379086.png)

